molecular formula C9H5BrFNO3 B12854435 Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

Cat. No.: B12854435
M. Wt: 274.04 g/mol
InChI Key: YOZFARNUXOBTJM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is a heterocyclic compound with the molecular formula C9H5BrFNO3. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5BrFNO3

Molecular Weight

274.04 g/mol

IUPAC Name

methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C9H5BrFNO3/c1-14-9(13)6-7(11)4(10)2-5-8(6)15-3-12-5/h2-3H,1H3

InChI Key

YOZFARNUXOBTJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1F)Br)N=CO2

Origin of Product

United States

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